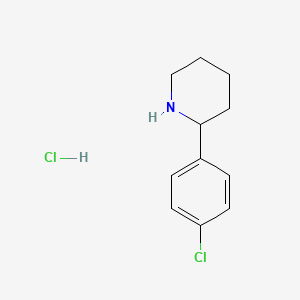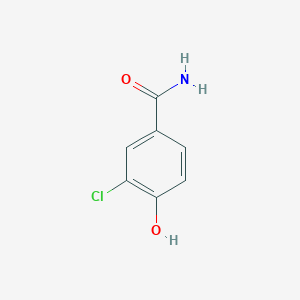
1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Vue d'ensemble
Description
“1-(6-chloro-1H-benzimidazol-2-yl)ethanone” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases .
Chemical Reactions Analysis
Benzimidazoles, including “this compound”, can participate in various chemical reactions. For example, in basic medium, the benzimidazole ring (NH) proton is deprotonated forming neutral bis-chelates .Applications De Recherche Scientifique
Catalytic Activity
Benzimidazole derivatives have been explored for their catalytic activities, particularly in the synthesis of dinuclear Cu(II) complexes. These complexes demonstrate catecholase-mimetic activities, which are essential for understanding enzymatic reactions and designing catalytic systems for industrial applications. For instance, acetate bridged dinuclear Cu(II) complexes with benzimidazole ligands have been synthesized and investigated for their spectroscopy, electrochemistry, and catalytic activities, revealing insights into their redox potentials and catalytic behaviors (Karaoğlu et al., 2016).
Coordination Chemistry
The study of benzimidazole derivatives extends to coordination chemistry, where they serve as ligands forming complexes with various metals. These studies offer valuable information on the structure and properties of metal-ligand systems, which have implications in material science and catalysis. For example, solid complexes of 1-(1H-Benzimidazol-2-yl)ethanone with Co(II), Ni(II), and Cu(II) have been characterized, showcasing their potential in developing new materials and catalysts (Bala & Ahmad, 2012).
Medicinal Chemistry
Benzimidazole derivatives are prominent in medicinal chemistry due to their diverse biological activities. They have been synthesized and evaluated for antimicrobial, anticancer, and anti-inflammatory properties. For instance, new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives have been synthesized and shown to possess potent immunosuppressive and immunostimulatory activities, highlighting their therapeutic potential (Abdel‐Aziz et al., 2011).
Analytical Chemistry
In analytical chemistry, benzimidazole derivatives are utilized as chromophoric reagents for the extraction and spectrophotometric determination of metals, such as Cobalt (II). This application is crucial for environmental monitoring and industrial process control, demonstrating the versatility of benzimidazole derivatives in analytical methods (Syamasundar et al., 2006).
Material Science
Benzimidazole-based compounds also play a significant role in material science, particularly in the development of new materials with unique properties. Their application in crystal engineering, as highlighted by the synthesis and structural analysis of benzimidazole salts, opens avenues for designing materials with specific functionalities (Matthews et al., 2003).
Mécanisme D'action
Target of Action
It’s worth noting that benzimidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities . They have been used in the development of new drugs due to their chemical and biological properties .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Benzimidazole derivatives are known to result in various biological activities, as mentioned earlier .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Analyse Biochimique
Biochemical Properties
1-(6-chloro-1H-benzimidazol-2-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the function of bacterial enzymes . This compound can also interact with proteins involved in cell signaling pathways, thereby modulating cellular responses .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound may affect the expression of genes involved in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound can bind to enzymes and inhibit their activity, thereby disrupting metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Furthermore, this compound may modulate the activity of transcription factors, influencing the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA replication and repair . Additionally, this compound may influence the activity of enzymes involved in energy metabolism, such as those in the glycolytic pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . It may also accumulate in specific tissues, influencing its localization and activity . The distribution of this compound can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDOUULOOHNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine](/img/structure/B3024573.png)

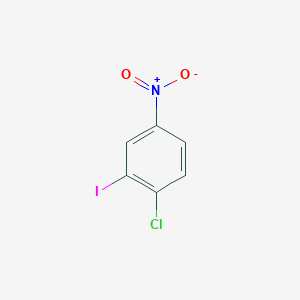
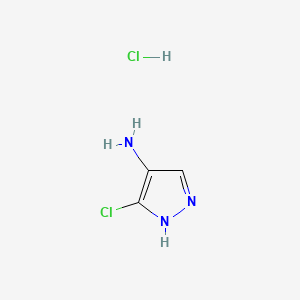
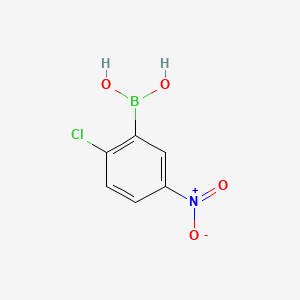

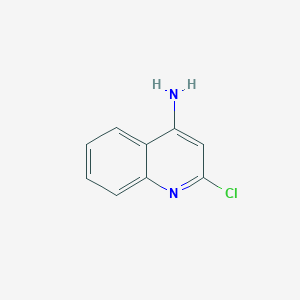
![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

